2-(4-(Trifluorometil)fenil)tiazol-4-carboxilato de etilo

Descripción general

Descripción

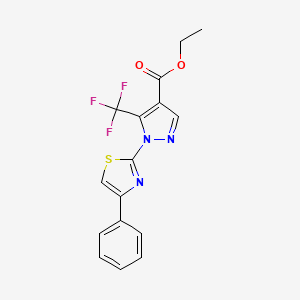

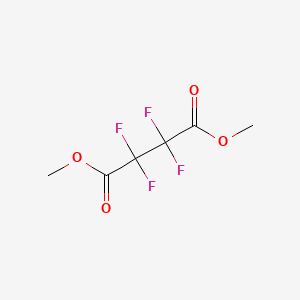

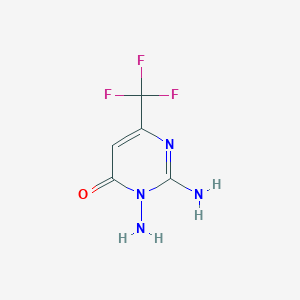

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10F3NO2S and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Moléculas Bioactivas Multidiana

Los tiazoles, incluido el compuesto en cuestión, son heterociclos importantes que exhiben una amplia gama de actividades biológicas . Se han utilizado como agentes antibacterianos, antifúngicos, antiinflamatorios, antitumorales, antituberculosos, antidiabéticos, antivirales y antioxidantes . Los sustituyentes en una posición particular del anillo de tiazol afectan en gran medida los resultados biológicos .

Actividad Antitumoral

Se ha sintetizado una serie de nuevos derivados de 2-fenil-4-trifluorometiltiazol-5-carboxamida, que incluyen el compuesto , y se ha evaluado su actividad anticancerígena contra diversas líneas celulares . La mayor actividad se logró con la amida sustituida 4-cloro-2-metilfenilo tiazol que contiene el grupo 2-clorofenilo en la posición dos del anillo heterocíclico .

Interacción con el ADN

Se ha encontrado que algunos derivados de tiazol, incluido el compuesto en cuestión, se unen al ADN e interactúan con la topoisomerasa II, lo que resulta en roturas de doble cadena del ADN, un bloqueo en G2 y, en última instancia, la muerte celular .

Aplicaciones Espectroscópicas

En el campo de la espectroscopia, se ha observado que el compuesto exhibe una vibración de estiramiento N–H a 3267 cm −1, que puede explicarse por resonancia de Fermi .

Síntesis de Trifluorometilpiridinas

El compuesto se ha utilizado como bloque de construcción en la reacción de cicloadición para la síntesis de trifluorometilpiridinas .

Actividad antioxidante

Los compuestos similares al que se está examinando han exhibido una potente actividad de eliminación de radicales DPPH (90–98%) a una concentración de 0,1 mM, comparable a la vitamina E estándar .

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, like “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate”, are known to have a wide range of biological activities. They can interact with various biological targets, depending on their specific chemical structure. For example, some thiazole derivatives are known to inhibit bacterial enzymes involved in cell wall synthesis .

Mode of Action

The mode of action of a compound depends on its specific chemical structure and the biological target it interacts with. For instance, if “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” inhibits a bacterial enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate”. If it targets bacterial enzymes, it could affect the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation .

Result of Action

The molecular and cellular effects of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” would depend on its mode of action and the biochemical pathways it affects. If it inhibits bacterial enzymes, it could lead to the disruption of the bacterial cell wall and ultimately bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the stability of “Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate” might be affected by storage conditions .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase . The interaction with acetylcholinesterase is particularly noteworthy as it can lead to the inhibition of acetylcholine breakdown, thereby affecting neurotransmission. Additionally, the compound’s interaction with tyrosinase can influence melanin synthesis, which is relevant in studies related to skin pigmentation and melanoma.

Cellular Effects

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate has been observed to exert various effects on different cell types and cellular processes. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, the compound has been reported to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis . These cellular effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels in the synaptic cleft. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with other biomolecules and influence metabolic flux. The compound’s effects on metabolite levels and metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles or compartments. Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZAGGBIOXLKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154411 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-88-3 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)